Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate (C₁₄H₂₂N₂O₃) features a benzoate core substituted with amino and 3-ethoxypropylamino groups. The molecular architecture comprises:
- A benzene ring with ester (-COO-) and amino (-NH₂) functional groups at positions 3 and 4, respectively.
- A 3-ethoxypropylamino chain (-NH-CH₂-CH₂-O-CH₂-CH₃) attached to the benzene ring, introducing conformational flexibility.
- An ethyl ester group (-COOCH₂CH₃) at position 1 of the benzene ring.
Key structural parameters include:
- Molecular weight : 266.34 g/mol.
- Rotatable bonds : 9, enabling significant conformational flexibility.
- Hydrogen bond donors/acceptors : 2 donors (amino groups) and 5 acceptors (ester carbonyl, ether oxygen).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₂₂N₂O₃ |
| Molecular weight (g/mol) | 266.34 |
| XLogP3-AA | 2.0 |
| Rotatable bond count | 9 |
| Topological polar surface | 73.3 Ų |
IUPAC Nomenclature
The systematic IUPAC name is ethyl 3-amino-4-(3-ethoxypropylamino)benzoate , derived by:
- Identifying the parent structure: benzoate.
- Numbering substituents: amino (-NH₂) at position 3, 3-ethoxypropylamino (-NH-CH₂-CH₂-O-CH₂-CH₃) at position 4.
- Specifying the ester group (-OCH₂CH₃) as a prefix.
Properties
IUPAC Name |
ethyl 3-amino-4-(3-ethoxypropylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-18-9-5-8-16-13-7-6-11(10-12(13)15)14(17)19-4-2/h6-7,10,16H,3-5,8-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZWIYTJXTRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=C1)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245201 | |
| Record name | Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-42-0 | |
| Record name | Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate generally involves:
- Step 1: Esterification of a substituted benzoic acid to form the ethyl benzoate core.
- Step 2: Introduction or reduction of amino groups at the 3- and 4-positions on the aromatic ring.
- Step 3: Nucleophilic substitution or alkylation to install the 3-ethoxypropylamino substituent on the 4-amino position.
This approach leverages well-established organic reactions such as catalytic hydrogenation, reflux esterification, and amine alkylation.
Esterification and Amino Group Introduction
A foundational method for preparing aminobenzoate esters, including intermediates related to this compound, is described in patent CN105481707A. The process involves:
- Starting material: 3-nitro-4-substituted benzoic acid or 4-nitrobenzoic acid derivatives.
- Esterification: Refluxing the nitrobenzoic acid with absolute ethanol in the presence of a solid catalyst (rare-earth oxides such as neodymium sesquioxide) and a water entrainer to drive the reaction to completion by removing water formed during esterification.
- Catalyst and solvent recycling: The process avoids waste acid generation and allows reuse of catalysts and solvents, enhancing environmental friendliness.
- Hydrogenation: The nitro group is reduced to an amino group using Pd/C catalyst under hydrogen atmosphere in a hydrogenation reactor, yielding ethyl 4-aminobenzoate derivatives with high purity (>99.5% GC content).
Example of reaction conditions:
| Step | Conditions | Notes |
|---|---|---|
| Esterification | 4-nitrobenzoic acid, absolute ethanol, solid catalyst (e.g., Nd2O3), reflux 1-6 h | Water removal via reflux water trap |
| Hydrogenation | Pd/C catalyst, 80-100 °C, 2 h under H2 atmosphere | Hot filtration of catalyst post-reaction |
| Product Purity | >99.5% (GC) | White solid product obtained |
This method provides a green, continuous two-step reaction suitable for industrial scale-up with mild conditions and high yield.
Supporting Synthesis of Related Aminobenzoate Derivatives
Research articles on ethyl-4-aminobenzoate derivatives provide insight into related synthetic steps:
- Hydrazine hydrate reflux with ethyl-4-aminobenzoate to form hydrazides, followed by cyclization to oxadiazole derivatives, shows the versatility of the amino group for further functionalization.
- Schiff base formation and imide synthesis from ethyl-4-aminobenzoate demonstrate the reactivity of the amino group for condensation reactions under acidic catalysis.
These methods highlight the importance of the amino group as a reactive handle for further modification, such as the installation of alkoxyalkyl substituents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Esterification | 3-nitro-4-substituted benzoic acid, EtOH, Nd2O3, reflux with water trap | Ethyl 3-nitro-4-substituted benzoate | Water removal drives reaction |
| 2 | Catalytic Hydrogenation | Pd/C, H2, 80-100 °C, 2 h | Ethyl 3-amino-4-substituted benzoate | High purity (>99.5%) product |
| 3 | Alkylation (Nucleophilic substitution) | 3-chloro-1-ethoxypropane, base (K2CO3/Et3N), DMF, 50-80 °C | This compound | Secondary amine formation |
| 4 | Purification | Filtration, recrystallization | Pure target compound | Confirmed by GC, NMR, melting point |
Analytical and Research Findings
- The esterification and hydrogenation steps yield highly pure aminobenzoate esters, confirmed by gas chromatography (GC) with content >99.5% and white crystalline appearance.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) is used to confirm the presence of amino and alkoxyalkyl substituents, with characteristic chemical shifts for aromatic protons, amino protons, and ethoxy groups.
- The alkylation step is monitored by Thin Layer Chromatography (TLC) and NMR to ensure complete substitution and absence of starting amine.
Industrial and Environmental Considerations
- The use of solid catalysts such as rare-earth oxides and Pd/C allows catalyst recovery and reuse, minimizing waste and cost.
- The process avoids generation of spent acid solutions common in traditional esterifications by employing water entrainers and reflux water traps.
- Continuous two-step reaction design enhances scalability and process efficiency for industrial manufacture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated or sulfonated products.
Scientific Research Applications
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their function. It may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethyl benzoate derivatives with amino-linked substituents. Below is a systematic comparison with key analogues:
Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives
*Hypothetical analogue for comparison.
Key Observations:
Substituent Effects on Bioactivity :
- The 3-ethoxypropyl group in the target compound may enhance solubility compared to bulkier aromatic substituents (e.g., pyridazin-3-yl in I-6230) while retaining hydrogen-bonding capacity .
- Thioether-linked derivatives (e.g., I-6373) exhibit enhanced antimicrobial properties due to sulfur’s electron-withdrawing effects, whereas the target compound’s ether linkage (ethoxypropyl) may favor metabolic stability .
Physical Properties: Nitro groups (e.g., in Ethyl 3-nitro-4-(n-propylamino)benzoate) introduce planarity and intramolecular H-bonding, improving crystallinity . The target compound’s amino groups may similarly stabilize its solid-state structure. Fluorinated derivatives (e.g., ) show higher lipophilicity (logP ~3.5) compared to the target compound’s predicted logP (~2.1), impacting membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl 4-aminobenzoate derivatives, such as nucleophilic substitution or coupling reactions (e.g., using PPA or Na₂CO₃ as catalysts, as in and ) . Yields for similar compounds range from 58% () to >90%, depending on substituent complexity .
Biological Activity
Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate is a compound with significant potential in various biological applications. Its unique structure, featuring both primary and secondary amine groups along with an ether linkage, enables it to interact with biological macromolecules, influencing their functions and activities. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C14H22N2O3. The compound's structure includes:
- Aromatic benzoate ester
- Primary amine group
- Secondary amine group
- Ether linkage
These functional groups contribute to its reactivity and biological activity.
The mechanism of action for this compound involves several biochemical interactions:
- Hydrogen Bonding : The amine groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their conformation and function.
- Enzyme Interaction : It may act as an enzyme inhibitor or activator, affecting metabolic pathways.
- Biochemical Pathways : The compound has been investigated for its role in various signaling pathways, including those related to inflammation and pain modulation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Effects : Preliminary data indicate that it could serve as a pain relief agent by modulating pain pathways.
Case Studies
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response, supporting its anti-inflammatory potential.
- Cell Culture Studies : In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer activity.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 4-amino benzoate | Lacks the 3-ethoxypropylamine group | Primarily used as a local anesthetic |
| Ethyl 3-amino benzoate | Lacks the secondary amine group | Exhibits mild anti-inflammatory effects |
| Ethyl 3-amino-4-methylbenzoate | Substituted methyl group | Limited biological activity |
Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- In vitro Studies : Research published in various journals indicates that this compound can modulate cellular responses through specific receptor interactions.
- Toxicology Reports : Toxicity assessments have shown a favorable profile, with no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted reactions with palladium catalysts (e.g., Pd/C) under hydrogenation conditions efficiently reduce nitro groups to amines while preserving ester functionalities . Ethanol or dichloromethane is often used as a solvent, with purification via recrystallization (e.g., ethyl acetate) to achieve ≥98% purity. Reaction progress should be monitored using TLC with toluene-ethyl acetate-formic acid (5:4:1) as the mobile phase .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from ethyl acetate) are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include hydrogen-bonding networks (N–H⋯O and O–H⋯N interactions) and planar arrangements of the benzoate group. Data collection at low temperatures (e.g., 100 K) improves resolution, with final R-values typically <0.05 .
Q. What analytical techniques confirm the purity and regiochemistry of the synthesized compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λmax ~255 nm) or TLC in benzene-methanol (8:2) .
- Structure :
- FT-IR : Confirm amine (-NH₂, ~3300 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups.
- NMR : ¹H NMR in DMSO-d₆/CDCl₃ identifies aromatic protons (δ 6.5–8.0 ppm) and ethoxypropyl chain protons (δ 1.0–4.0 ppm).
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the calculated mass (C₁₄H₂₁N₂O₃, MW 265.33 g/mol) .
Q. How can solubility and stability be optimized for in vitro studies?
- Methodological Answer : Solubility is enhanced in polar aprotic solvents (DMSO, DMF) or ethanol-water mixtures. Stability tests under varying pH (4–9) and temperatures (-20°C to 25°C) show the compound is stable for ≥5 years at -20°C. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of substituent introduction in the benzoate scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites. Molecular docking (e.g., AutoDock Vina) assesses steric and electronic effects of the 3-ethoxypropyl group on binding affinity. For example, amino group orientation at the 4-position minimizes steric clashes in enzyme active sites .
Q. How does hydrogen bonding influence the solid-state packing and stability of this compound?
- Methodological Answer : SCXRD reveals a 3D network stabilized by N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.7–2.9 Å) hydrogen bonds. Graph-set analysis (R²²(14) and R²²(16) motifs) shows intermolecular interactions dominate, with π-π stacking (3.5–4.0 Å) contributing to lattice energy. Thermal analysis (DSC/TGA) correlates hydrogen-bond strength with melting points (~150–160°C) .
Q. What strategies mitigate competing side reactions during synthesis (e.g., over-alkylation or ester hydrolysis)?
- Methodological Answer :
- Over-alkylation : Use bulky bases (e.g., DIPEA) to deprotonate amines selectively.
- Ester Hydrolysis : Avoid aqueous acidic/basic conditions; instead, use anhydrous solvents and mild catalysts (e.g., DMAP).
- By-product Minimization : Optimize stoichiometry (1:1.05 molar ratio of amine to nitro precursor) and reaction time (8–12 hours) .
Q. How can this compound serve as a precursor for bioactive benzimidazole derivatives?
- Methodological Answer : Condensation with aryl aldehydes or acids under reflux (e.g., 15 hours in ethanol) forms benzoxazole/benzimidazole rings. For example, coupling with 4-fluoro-3-nitrobenzoic acid yields kinase inhibitors targeting p38α MAPK. Biological activity is validated via enzyme assays (IC₅₀ values) and DNA interaction studies (UV-Vis titrations, gel electrophoresis) .
Q. What challenges arise in scaling up the synthesis while maintaining regiochemical fidelity?
- Methodological Answer : Batch reactor optimization (e.g., controlled microwave heating vs. traditional reflux) ensures consistent temperature gradients. Purification scalability requires switchable solvents (e.g., ethyl acetate/hexane) or column chromatography. Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) monitor intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
